2-(Bromomethyl)-6-chloro-4-methylpyridine
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Overview
Description
2-(Bromomethyl)-6-chloro-4-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the second position, a chlorine atom at the sixth position, and a methyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-chloro-4-methylpyridine typically involves the bromination of 6-chloro-4-methylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The bromination reaction can be conducted in a pipeline reactor with controlled temperature and illumination to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-chloro-4-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 6-chloro-4-methylpyridine.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
2-(Bromomethyl)-6-chloro-4-methylpyridine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is utilized in the development of bioactive molecules and as a precursor for the synthesis of potential pharmaceuticals.
Medicine: It serves as a key intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-chloro-4-methylpyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various biological targets. This reactivity is exploited in the design of inhibitors and other bioactive molecules that interact with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine
- 6-Chloro-4-methylpyridine
- 2-(Chloromethyl)-6-chloro-4-methylpyridine
Uniqueness
2-(Bromomethyl)-6-chloro-4-methylpyridine is unique due to the presence of both bromomethyl and chloro substituents on the pyridine ring. This combination enhances its reactivity and allows for selective functionalization at multiple positions. Compared to similar compounds, it offers greater versatility in synthetic applications and the development of complex molecules .
Properties
IUPAC Name |
2-(bromomethyl)-6-chloro-4-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFMDCVUNURGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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